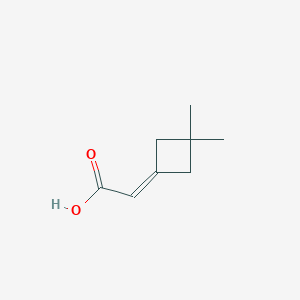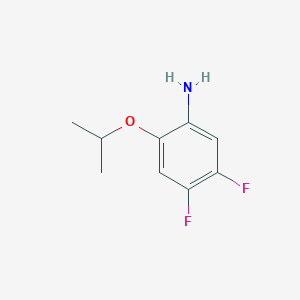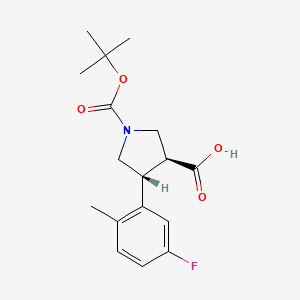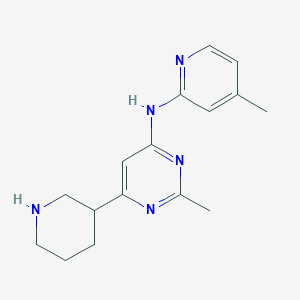
2-(3,3-Dimethylcyclobutylidene)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylcyclobutylidene)acetic acid is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclobutylidene ring substituted with two methyl groups and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclobutylidene)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with acetic acid in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Dimethylcyclobutylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted cyclobutylidene derivatives, ketones, alcohols, esters, and amides .
Scientific Research Applications
2-(3,3-Dimethylcyclobutylidene)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,3-Dimethylcyclobutylidene)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application .
Comparison with Similar Compounds
Cyclobutylideneacetic acid: Lacks the dimethyl substitution, resulting in different reactivity and properties.
2-(Cyclopropylidene)acetic acid: Features a smaller ring structure, leading to distinct chemical behavior.
2-(3,3-Dimethylcyclopropylidene)acetic acid: Similar structure but with a cyclopropylidene ring, affecting its stability and reactivity.
Uniqueness: 2-(3,3-Dimethylcyclobutylidene)acetic acid is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(3,3-dimethylcyclobutylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-6(5-8)3-7(9)10/h3H,4-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHZKSQCLHBXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060468.png)
![2-[4-(3-oxo-1H-isoindol-2-yl)oxan-4-yl]acetic acid](/img/structure/B8060472.png)
![2-[4-acetamido-1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060474.png)











